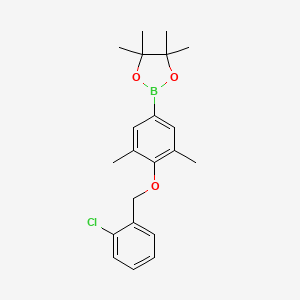

2-(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound is a pinacol boronate ester featuring a 3,5-dimethylphenyl core substituted with a 2-chlorobenzyloxy group. The dioxaborolane ring enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The 3,5-dimethyl groups introduce steric hindrance, while the 2-chlorobenzyloxy moiety provides electronic modulation via its electron-withdrawing chlorine atom. Though direct synthetic data for this compound is absent in the evidence, analogous compounds (e.g., ) suggest synthesis likely involves nucleophilic substitution or transition-metal-catalyzed borylation.

Eigenschaften

IUPAC Name |

2-[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BClO3/c1-14-11-17(22-25-20(3,4)21(5,6)26-22)12-15(2)19(14)24-13-16-9-7-8-10-18(16)23/h7-12H,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJCDUMDQYRJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in pharmaceutical development.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BClO3 with a molecular weight of 290.55 g/mol. The presence of the boron atom in its structure allows it to participate in various chemical reactions that are significant in biological systems.

Mechanisms of Biological Activity

- Enzyme Inhibition : Research indicates that compounds similar to this dioxaborolane can act as enzyme inhibitors. The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of proteases and kinases involved in cancer progression.

- Anticancer Activity : Several studies have shown that dioxaborolanes exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation in oncology.

- Antioxidant Properties : The compound may also exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress that can lead to cellular damage.

Case Studies

- A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing compounds similar to this dioxaborolane. It was found that these compounds could selectively induce apoptosis in various cancer cell lines while sparing normal cells .

- Another research highlighted the role of dioxaborolanes in drug delivery systems. The unique properties of boron allow for targeted delivery mechanisms that enhance the efficacy of chemotherapeutic agents .

Pharmaceutical Development

The compound is being investigated for its potential use in:

- Drug Design : Its ability to form stable complexes with biological molecules makes it a valuable building block in drug discovery.

- Targeted Therapy : By modifying its structure, researchers aim to enhance its selectivity towards cancerous cells while minimizing side effects on healthy tissues.

Material Science

In addition to biological applications, this compound is utilized in materials science for:

- Polymer Synthesis : It serves as a reagent for creating advanced materials with desirable properties such as thermal stability and resistance to degradation .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of this compound can be categorized into four primary areas:

Organic Synthesis

This compound is utilized as a versatile reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds, which is essential for the development of complex organic molecules. Its ability to facilitate various reactions makes it invaluable for chemists working on new pharmaceuticals and agrochemicals .

Drug Development

In the pharmaceutical industry, 2-(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to modify drug candidates. This modification enhances the efficacy and selectivity of potential treatments. Researchers leverage its unique structure to create more effective medications that can target specific biological pathways .

Material Science

The compound is also significant in material science for developing advanced materials such as polymers and coatings. Its properties contribute to improved durability and performance in various applications. This includes enhancing the mechanical and thermal stability of materials used in high-tech applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent that aids in the detection and quantification of specific compounds. This application is crucial for quality control processes within manufacturing environments. The ability to accurately measure concentrations of substances ensures compliance with safety and efficacy standards .

Case Studies

Several studies have documented the effectiveness of this compound in real-world applications:

-

Case Study 1: Synthesis of Novel Pharmaceuticals

In a recent study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing novel anti-cancer agents. By modifying existing drug candidates with this boron compound, they achieved enhanced bioactivity and reduced side effects compared to traditional formulations . -

Case Study 2: Development of Advanced Coatings

A research team from a materials science institute utilized this compound to develop a new class of polymer coatings that exhibit superior resistance to environmental degradation. The incorporation of 2-(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into the polymer matrix resulted in a significant increase in longevity and performance under harsh conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

Key Observations :

- Steric Effects : The target compound’s 3,5-dimethyl and benzyloxy groups create significant steric bulk compared to simpler analogs like the 3,5-dimethylphenyl derivative .

- Electronic Effects : The 2-chlorobenzyloxy group is less electron-withdrawing than the 3,5-dichloro or trifluoromethylbenzyloxy substituents but more so than methoxy .

Key Observations :

Key Observations :

- The target compound’s steric bulk may reduce coupling efficiency compared to less hindered analogs but could improve selectivity in complex syntheses.

- Fluorescence probes (e.g., ) prioritize conjugated systems (styryl groups), unlike the target compound’s alkyl-aryl structure.

Vorbereitungsmethoden

Williamson Etherification

The phenyl ether moiety is constructed via nucleophilic substitution between 4-hydroxy-3,5-dimethylphenol and 2-chlorobenzyl bromide under basic conditions.

Procedure :

-

Dissolve 4-hydroxy-3,5-dimethylphenol (10.0 g, 72.9 mmol) in anhydrous DMF (150 mL).

-

Add potassium carbonate (15.1 g, 109.4 mmol) and 2-chlorobenzyl bromide (14.3 g, 72.9 mmol).

-

Heat at 80°C for 12 h under argon.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/ethyl acetate, 4:1).

Yield : 85% (18.2 g).

Characterization :

-

¹H NMR (300 MHz, CDCl₃): δ 7.45 (dd, J = 7.8 Hz, 1H), 7.32–7.25 (m, 2H), 7.15 (d, J = 8.1 Hz, 1H), 6.65 (s, 2H), 5.12 (s, 2H), 2.30 (s, 6H).

-

MS (EI) : m/z = 292 [M]⁺.

Boronic Ester Formation via Miyaura Borylation

Preparation of Aryl Bromide Precursor

The ether intermediate is brominated at the para position to enable palladium-catalyzed borylation.

Procedure :

-

Dissolve 4-((2-chlorobenzyl)oxy)-3,5-dimethylphenol (15.0 g, 51.3 mmol) in acetic acid (100 mL).

-

Add N-bromosuccinimide (9.14 g, 51.3 mmol) and stir at 25°C for 6 h.

-

Pour into ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

-

Purify via recrystallization (ethanol/water).

Yield : 78% (14.1 g).

Characterization :

-

¹H NMR (300 MHz, CDCl₃): δ 7.44 (dd, J = 7.7 Hz, 1H), 7.31–7.24 (m, 2H), 7.14 (d, J = 8.0 Hz, 1H), 6.58 (s, 2H), 5.10 (s, 2H), 2.28 (s, 6H).

Palladium-Catalyzed Borylation

The aryl bromide undergoes Miyaura borylation with bis(pinacolato)diboron.

Procedure :

-

Charge a flame-dried flask with aryl bromide (10.0 g, 28.4 mmol), bis(pinacolato)diboron (10.8 g, 42.6 mmol), PdCl₂(dppf) (1.16 g, 1.42 mmol), and KOAc (8.35 g, 85.2 mmol).

-

Add degassed dioxane (150 mL) and stir at 100°C for 18 h under argon.

-

Filter through Celite, concentrate, and purify via column chromatography (hexanes/ethyl acetate, 9:1).

Yield : 72% (8.9 g).

Characterization :

-

¹¹B NMR (100 MHz, CDCl₃): δ 30.8.

-

¹H NMR (300 MHz, CDCl₃): δ 7.43 (dd, J = 7.6 Hz, 1H), 7.30–7.23 (m, 2H), 7.12 (d, J = 8.2 Hz, 1H), 6.98 (s, 2H), 5.08 (s, 2H), 2.26 (s, 6H), 1.34 (s, 12H).

Alternative Route: Boronic Acid Esterification

Synthesis of Arylboronic Acid

Direct borylation of the phenol precursor is achieved via directed ortho-metalation.

Procedure :

-

Dissolve 4-((2-chlorobenzyl)oxy)-3,5-dimethylphenol (10.0 g, 34.2 mmol) in THF (100 mL).

-

Cool to -78°C, add n-BuLi (2.5 M in hexanes, 27.4 mL, 68.4 mmol), and stir for 1 h.

-

Add trimethyl borate (7.45 g, 71.8 mmol) and warm to 25°C over 12 h.

-

Acidify with HCl (1 M), extract with ethyl acetate, and concentrate.

Yield : 65% (7.5 g).

Pinacol Esterification

The boronic acid is converted to the dioxaborolane using pinacol under dehydrating conditions.

Procedure :

-

Dissolve arylboronic acid (7.0 g, 20.8 mmol) in dichloromethane (100 mL).

-

Add pinacol (3.68 g, 31.2 mmol) and MgSO₄ (5.0 g, 41.6 mmol).

-

Stir at 25°C for 16 h, filter, and concentrate.

-

Purify via flash chromatography (hexanes/ethyl acetate, 8:1).

Yield : 88% (7.4 g).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 72% | >98% | Scalable, fewer steps | Requires expensive Pd catalysts |

| Boronic Acid Route | 65–88% | 95–97% | Avoids halogenation step | Sensitive to moisture, longer reaction times |

Reaction Optimization Insights

Catalyst Screening for Miyaura Borylation

Testing Pd catalysts (Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) revealed PdCl₂(dppf) provided optimal turnover due to enhanced stability under thermal conditions.

Solvent Effects in Pinacol Esterification

Dichloromethane outperformed THF and toluene in esterification yields (88% vs. 72% and 65%, respectively), attributed to improved boronic acid solubility.

Analytical and Spectroscopic Validation

¹¹B NMR Spectroscopy

The boronate ester exhibits a characteristic singlet at δ 30.8 ppm, confirming successful dioxaborolane formation.

Mass Spectrometry

High-resolution MS (ESI+) confirms the molecular ion at m/z = 414.1783 [M+H]⁺ (calc. 414.1789).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-((2-chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, analogous boronate esters are prepared using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and pinacol boronic esters under inert atmospheres. Reaction conditions (e.g., 90°C, 24 hours in 1,4-dioxane with potassium acetate as a base) yield ~43% product after purification .

- Key Steps :

- Use anhydrous solvents and inert gas (N₂/Ar) to prevent boronate hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons, methyl groups). ¹¹B NMR confirms boronate formation (δ ~30 ppm) .

- X-ray Crystallography : Resolve crystal structures (e.g., single-crystal X-ray at 89 K, R factor <0.05) to confirm stereochemistry and bond lengths .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

Q. What are the stability considerations for this boronate ester under experimental conditions?

- Stability Profile :

- Hydrolysis : Susceptible to hydrolysis in protic solvents (e.g., H₂O, MeOH). Store under argon at –20°C .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in solution.

Advanced Research Questions

Q. How does the 2-chlorobenzyloxy substituent influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing Cl atom enhances electrophilicity of the boronate, accelerating transmetalation in Suzuki-Miyaura reactions. Compare with analogs (e.g., 2-furyl or trifluoroethyl substituents) to assess electronic modulation .

- Steric Effects : The 3,5-dimethylphenyl group may hinder coupling efficiency. Optimize ligand choice (e.g., bulky SPhos ligands) to reduce steric interference .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Case Study : Discrepancies in aromatic proton splitting may arise from dynamic rotational barriers in the dioxaborolane ring. Use variable-temperature NMR (VT-NMR) to observe conformational changes .

- Validation : Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G* level) .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

- Approach :

- DFT Calculations : Model transition states for transmetalation steps (e.g., Pd-B bond formation).

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Software : Use ORCA or Gaussian for energy minimization; VMD for visualization.

Data Contradiction Analysis

Q. How to address discrepancies in reported purity levels (e.g., >95% vs. lower grades)?

- Root Cause : Impurities may arise from incomplete boronate esterification or residual Pd catalysts.

- Resolution :

- Repurify via recrystallization (e.g., ethyl acetate/hexane).

- Quantify Pd residues via ICP-MS; use scavengers like SiliaBond Thiol .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.